![molecular formula C27H20FN3OS2 B12013741 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-61-5](/img/structure/B12013741.png)
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{[3-(4-フルオロフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オン は、チアゾリジンオンコアを特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
(5Z)-5-{[3-(4-フルオロフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、多くの場合、チアゾリジンオンコアの調製から始まり、続いて縮合反応によってピラゾール基とベンジル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。
工業的生産方法
この化合物の工業的生産方法は、大規模なバッチプロセスまたは連続フロープロセスを伴う可能性があります。これらの方法は、自動合成や反応パラメータのリアルタイムモニタリングなどの高度な技術を使用して、効率を最大化し、廃棄物を最小限に抑えるように設計されます。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオキソ基は、酸化されてスルホキシドまたはスルホンを生成します。
還元: 二重結合と芳香族環は、適切な条件下で還元できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、アルキル化剤などの試薬は、制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、チオキソ基の酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によって芳香族環にさまざまな官能基が導入される可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について研究されています。酵素や受容体などの生物学的標的との相互作用が調査され、その作用機序と治療の可能性が理解されています。
医学
この化合物は、医薬品化学において、潜在的な薬剤候補として有望です。特定の分子標的に結合する能力により、特に癌や感染症の治療における新規医薬品の開発のための候補となっています。
産業
産業において、この化合物は、導電性や蛍光などの特定の特性を持つ新規材料の開発に使用できます。そのユニークな化学構造により、機能性が調整された材料を設計できます。
作用機序
(5Z)-5-{[3-(4-フルオロフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または細胞プロセスに関与するその他のタンパク質が含まれる可能性があります。この化合物の効果は、シグナル伝達、遺伝子発現、または代謝調節などの経路を介して仲介されます。
類似の化合物との比較
類似の化合物
1-(4-フルオロフェニル)ピペラジン: この化合物は、フルオロフェニル基を共有しており、医薬品化学で同様の用途に使用されています.
ジシラン架橋アーキテクチャ: これらの化合物は、ユニークな電子構造を特徴とし、材料科学で使用されています.
独自性
(5Z)-5-{[3-(4-フルオロフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの独自性は、官能基と構造的特徴の組み合わせにあります。この組み合わせにより、幅広い化学反応と用途が可能になり、研究と産業の両方において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar applications in medicinal chemistry.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in material science.
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
623935-61-5 |
|---|---|
分子式 |
C27H20FN3OS2 |
分子量 |
485.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3OS2/c1-18-7-9-19(10-8-18)16-30-26(32)24(34-27(30)33)15-21-17-31(23-5-3-2-4-6-23)29-25(21)20-11-13-22(28)14-12-20/h2-15,17H,16H2,1H3/b24-15- |
InChIキー |
SZPYKADOLVLTME-IWIPYMOSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013659.png)
![2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013666.png)
![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)
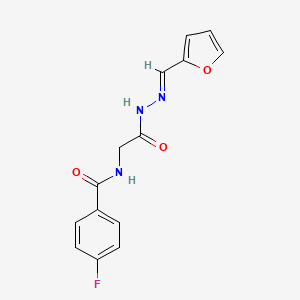
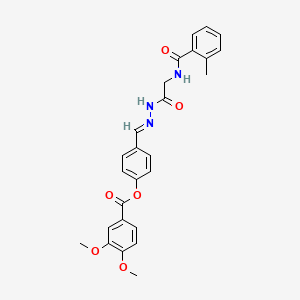
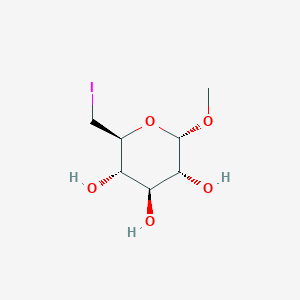
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)
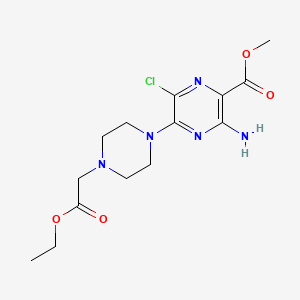
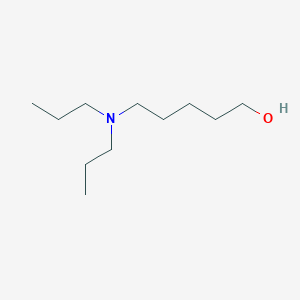
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
